

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid crystal structure

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Compound of Interest

Compound Name: 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid

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An In-Depth Technical Guide to the Crystal Structure of 4-Methoxycarbonylphenylboronic Acid

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This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure of 4-Methoxycarbonylphenylboronic acid (C₈H₉BO₄). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data with practical applications, offering field-proven insights into the handling and utility of this versatile chemical building block.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. [1][2] These reactions are fundamental to the creation of carbon-carbon bonds, enabling the construction of complex molecular architectures like biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced organic materials.[1][3]

4-Methoxycarbonylphenylboronic acid is a particularly valuable derivative.[4] The presence of the methoxycarbonyl (ester) group provides a reactive handle for further synthetic transformations, while the boronic acid moiety allows for predictable and efficient coupling.[1] Understanding its solid-state structure is not merely an academic exercise; it provides critical

insights into its stability, solubility, and intermolecular interactions, which directly influence its reactivity and handling in synthetic protocols.

Synthesis and Single Crystal Growth Synthetic Pathway

4-Methoxycarbonylphenylboronic acid is typically synthesized from a corresponding aryl halide, such as methyl 4-bromobenzoate. A common laboratory-scale synthesis involves a lithium-halogen exchange followed by trapping with a borate ester and subsequent acidic workup.[5]

Experimental Protocol: Synthesis[5]

- Dissolve methyl 4-bromobenzoate (1.0 eq.) and triisopropyl borate (1.3 eq.) in anhydrous Tetrahydrofuran (THF) in a three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.25 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
- Allow the reaction to warm to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
- Adjust the pH to ~1 using 1 M hydrochloric acid.
- Extract the aqueous phase three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or slurring with a non-polar solvent like hexane to yield the final product.[5]

Crystallization for X-ray Diffraction

Obtaining a single crystal suitable for X-ray crystallography is paramount for elucidating the definitive three-dimensional structure. For 4-methoxycarbonylphenylboronic acid, a slow evaporation or solvent layering technique is effective.

Experimental Protocol: Crystallization[6]

- Dissolve the purified compound in a minimal amount of a 1% methanol in dichloromethane (CH_2Cl_2) solution.
- Carefully layer this solution with hexane.
- Seal the vessel and allow it to stand undisturbed at room temperature.
- Over several days, slow diffusion of the hexane into the solution will decrease the solubility of the compound, promoting the growth of single crystals.

In-Depth Crystal Structure Analysis

The crystal structure of 4-methoxycarbonylphenylboronic acid reveals a highly ordered arrangement governed by strong intermolecular hydrogen bonds.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below.[7]

Parameter	Value
Chemical Formula	$\text{C}_8\text{H}_9\text{BO}_4$
Molecular Weight	179.97 g/mol
Crystal System	Monoclinic
Space Group	P 1 21/c 1
Unit Cell Dimensions	$a = 11.2449 \text{ \AA}$, $b = 12.0672 \text{ \AA}$, $c = 6.8598 \text{ \AA}$
$\alpha = 90^\circ$, $\beta = 105.1210^\circ$, $\gamma = 90^\circ$	
Z (Molecules/Unit Cell)	4

Molecular Geometry

The molecule itself is nearly planar. The methoxycarbonyl group is only slightly rotated out of the plane of the benzene ring by an angle of $7.70(6)^\circ$.[6][8] This planarity facilitates π -stacking

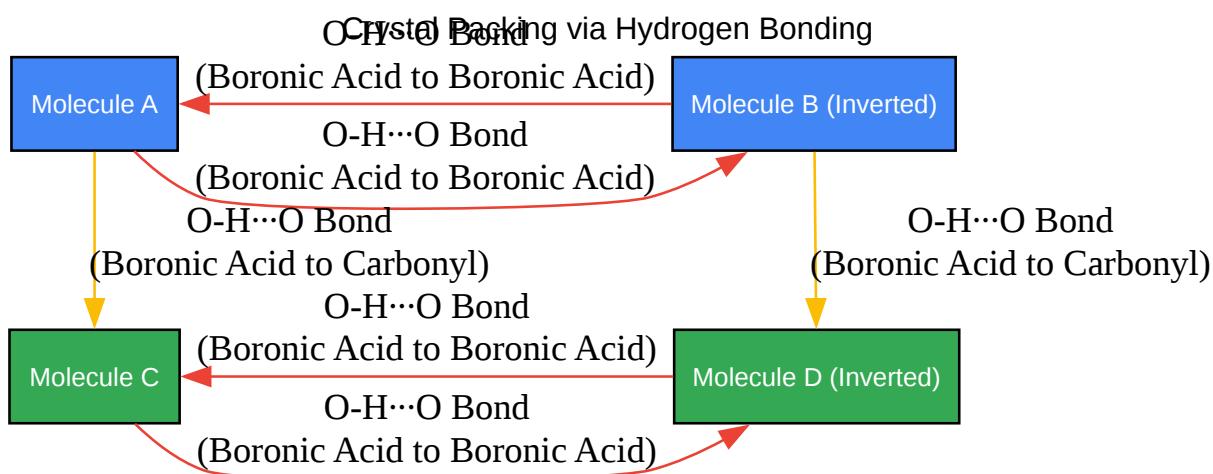
interactions within the crystal lattice. The geometry around the boron atom is trigonal planar, with the O1—B1—O2 bond angle being $118.16(9)^\circ$, very close to the ideal 120° .[6][8]

Caption: Molecular structure of 4-Methoxycarbonylphenylboronic acid.

Supramolecular Assembly: A Hydrogen-Bonded Network

The crystal packing is dominated by a robust network of O—H \cdots O hydrogen bonds. The boronic acid groups of two molecules form a classic inversion dimer through a pair of hydrogen bonds between their hydroxyl groups (O—H \cdots O distance of 2.762 Å).[6]

These dimers are further linked into undulating sheets parallel to the (10-2) crystal plane.[6][8] This linkage occurs via a second type of hydrogen bond between a remaining boronic acid OH group and the carbonyl oxygen atom (O4) of the methoxycarbonyl group from an adjacent dimer (O—H \cdots O distance of 2.753 Å).[6] The ester's methyl group (C8) sterically shields the adjacent oxygen (O3), preventing it from participating in hydrogen bonding.[8]



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Caption: Hydrogen bonding network forming dimers and sheets.

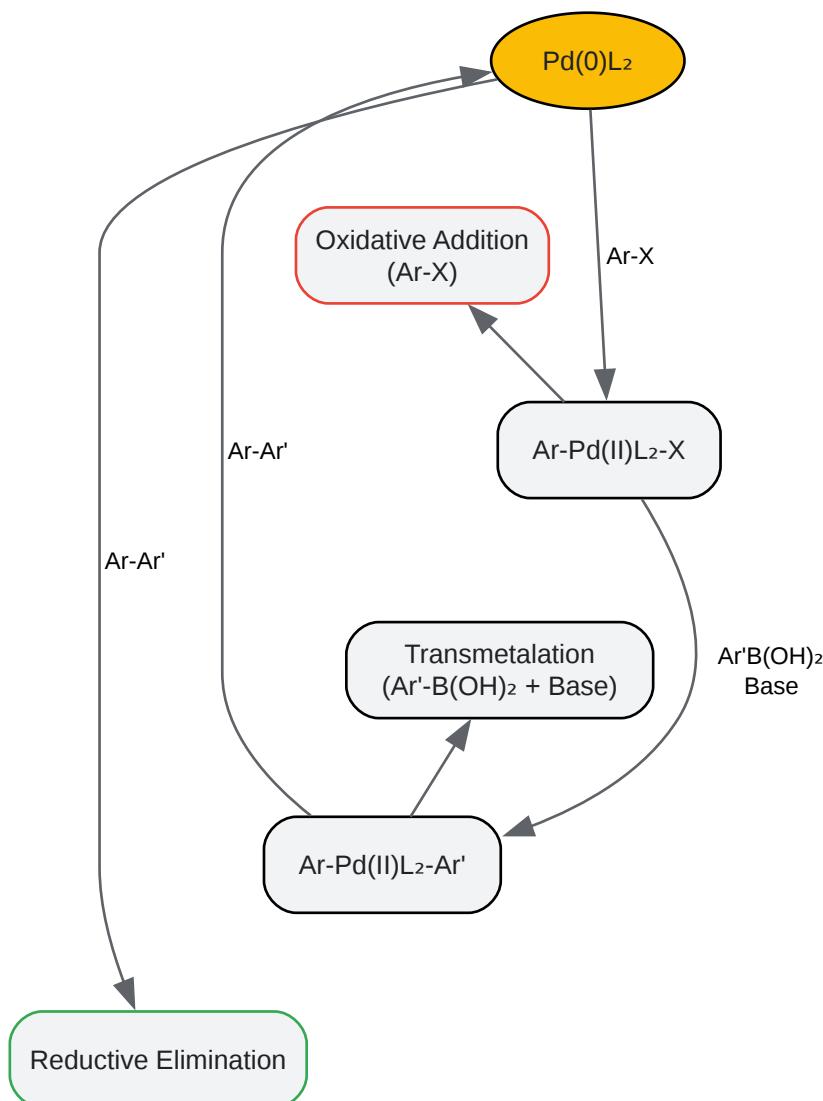
Application Profile: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 4-methoxycarbonylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between aryl or vinyl halides and an organoboron species.[2][4]

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex.[2]

- Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex.
- Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]



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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of 4-methoxycarbonylphenylboronic acid with an aryl halide.

Materials:

- Aryl halide (e.g., 4-bromoanisole) (1.0 equiv.)
- 4-Methoxycarbonylphenylboronic acid (1.2 equiv.)

- Palladium catalyst (e.g., $\text{PdCl}_2(\text{dppf})$) (0.05 - 0.1 equiv.)
- Base (e.g., 2 M aqueous Na_2CO_3)
- Solvent (e.g., Toluene/Dioxane mixture, 4:1)

Procedure:[9]

- To a reaction vessel, add the aryl halide, 4-methoxycarbonylphenylboronic acid, and the palladium catalyst.
- Add the solvent mixture followed by the aqueous base.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the reaction mixture to 85 °C under an inert atmosphere and stir for 4-12 hours, monitoring progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
- Separate the organic and aqueous layers in the filtrate.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium or sodium sulfate.
- Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion

The crystal structure of 4-methoxycarbonylphenylboronic acid provides a clear rationale for its physical properties and behavior. The planar molecular geometry and extensive hydrogen-bonding network create a stable, well-defined solid-state architecture. This structural foundation, combined with its dual functionality, cements its role as a highly effective and versatile reagent in synthetic chemistry, particularly for the construction of biaryl scaffolds through the robust and reliable Suzuki-Miyaura cross-coupling reaction.

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